molecular formula C14H13ClN2O B1319860 N-(3-Amino-2-methylphenyl)-4-chlorobenzamide CAS No. 926224-44-4

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide

Cat. No.: B1319860
CAS No.: 926224-44-4
M. Wt: 260.72 g/mol
InChI Key: SYCRBBMTNXPHIW-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 178.23 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Gastrokinetic Agents

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide derivatives have been studied for their potential as gastrokinetic agents. For instance, certain benzamide derivatives showed promising gastrokinetic activity, comparable to existing agents like metoclopramide. These compounds generally do not possess dopamine D2 receptor antagonistic activity, which is advantageous for their application as gastrokinetic agents (Kato et al., 1992).

Serotonin-3 (5-HT3) Receptor Antagonists

Research has been conducted on benzamide derivatives for their role as serotonin-3 (5-HT3) receptor antagonists. This includes compounds that have demonstrated potent 5-HT3 receptor antagonistic activity without binding affinity to the 5-HT4 receptor, which can be beneficial in therapeutic applications (Harada et al., 1995).

Anticonvulsant Properties

Studies have shown that certain N-phenyl derivatives of phthalimide, including those related to this compound, exhibit anticonvulsant and neurotoxic properties. These compounds have been evaluated against seizures induced by different methods in animal models, indicating their potential use in treating seizures (Vamecq et al., 2000).

Photodegradation Studies

Research involving the photodegradation of certain drugs has identified 4-chlorobenzamide as a major degradation product. This is relevant for understanding the stability and degradation pathways of pharmaceutical compounds in different conditions (Skibiński & Komsta, 2012).

Insect Growth Regulators

This compound derivatives have been evaluated as insect growth regulators. Studies show their effectiveness in inhibiting insect growth, which could be useful in pest control strategies (Retnakaran, 1980).

Antimalarial Activity

Some derivatives of this compound have been synthesized and tested for their antimalarial activity. These studies contribute to the development of new antimalarial drugs and the understanding of structure-activity relationships in medicinal chemistry (Werbel et al., 1986).

Safety and Hazards

The safety information available indicates that “N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” is an irritant . More detailed safety and hazard information, such as the compound’s toxicity and handling precautions, are not available in the current resources.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCRBBMTNXPHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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